

BPI-9016M in MET Exon 14 Skipping NSCLC: A Comparative Analysis

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Compound of Interest

Compound Name: BPI-9016M

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy and experimental background of **BPI-9016M** and other targeted therapies for non-small cell lung cancer (NSCLC) characterized by MET exon 14 (METex14) skipping mutations. The information is intended to support research and development efforts in this therapeutic area.

Introduction to MET Exon 14 Skipping NSCLC

Non-small cell lung cancer with METex14 skipping is a distinct molecular subtype of lung cancer.[1] This alteration leads to a dysfunctional MET protein, a receptor tyrosine kinase, causing its constitutive activation.[1] This, in turn, drives oncogenic signaling pathways, promoting tumor growth, proliferation, and survival.[2] Several tyrosine kinase inhibitors (TKIs) that target the MET pathway have been developed and have shown clinical activity in this patient population.[1] This guide focuses on **BPI-9016M** and compares its performance with the approved MET inhibitors: capmatinib, tepotinib, and savolitinib.

Comparative Efficacy and Safety

The following tables summarize the clinical efficacy and safety data for **BPI-9016M** and other MET inhibitors in patients with METex14 skipping NSCLC. It is important to note that the data for **BPI-9016M** is from a Phase Ib study with a small number of patients with this specific mutation, which limits direct comparison with the larger pivotal trials of the other agents.[3][4]

Table 1: Efficacy of MET Inhibitors in METex14 Skipping NSCLC

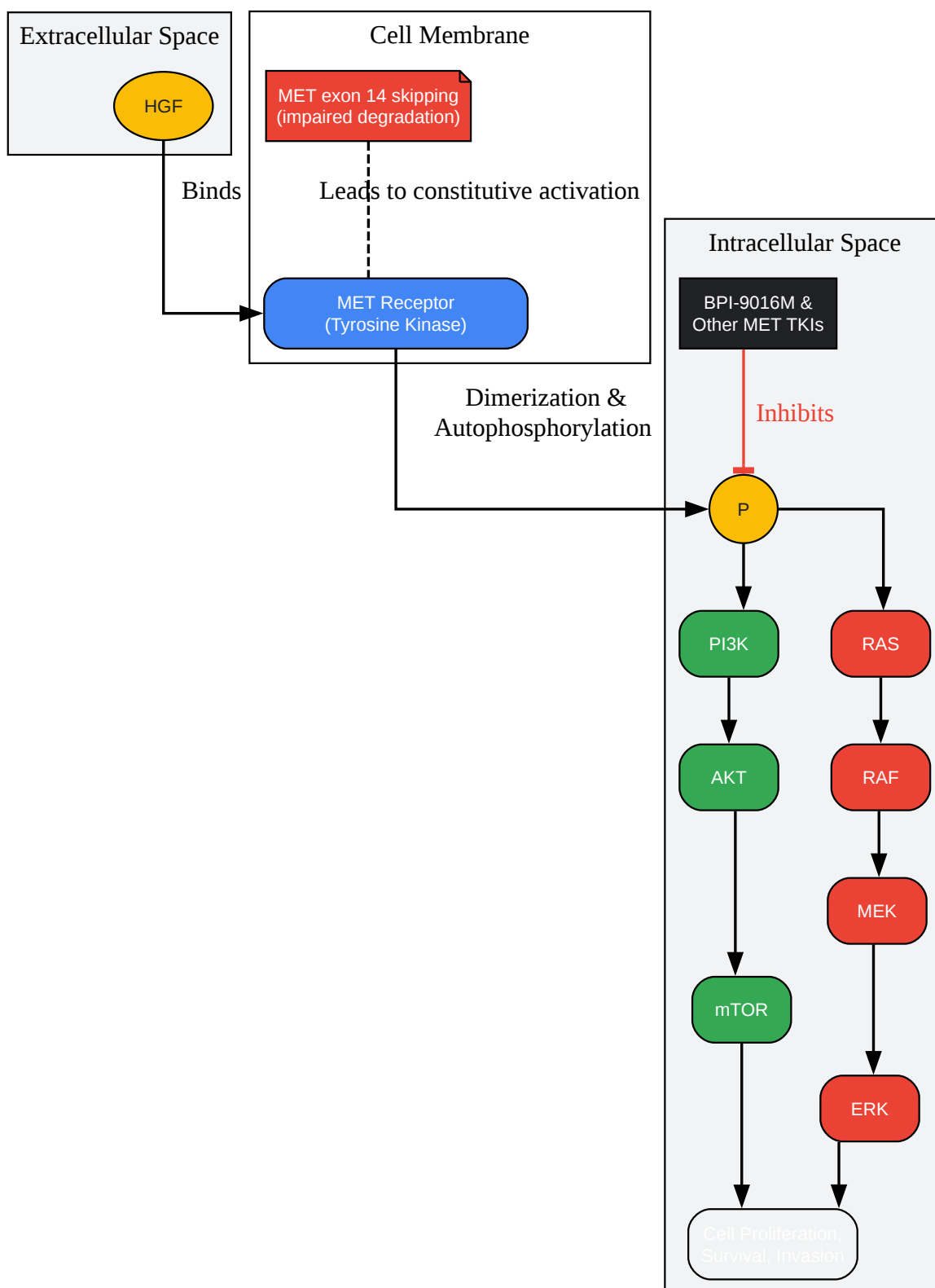
Drug	Clinical Trial	Patient Population	Objective Response Rate (ORR)	Duration of Response (DoR)	Progression-Free Survival (PFS)	Overall Survival (OS)
BPI-9016M	NCT02929290 (Phase Ib)	Previously treated (n=4)	0%	Not Reported	1.9 months (all patients in study)[3]	10.3 months (all patients in study)[3]
Capmatinib	GEOMETRY mono-1	Treatment-naïve	68%[5][6][7][8]	12.6 months[5][8]	12.4 months[8]	20.8 months[9]
Previously treated	41%[5][6][7][10]	9.7 months[5][7]	5.4 months[8]	13.6 months[9]		
Tepotinib	VISION	Treatment-naïve	43%[11]	10.8 months[11]	8.5 months[12]	Not Estimable[11]
Previously treated	43%[11]	11.1 months[11]	11.0 months[13]	19.3 months[2]		
Savolitinib	NCT02897479 / NCT04923945	Treatment-naïve	62%[14]	Not Reported	13.8 months[2]	25.5 months[2]
Previously treated	49.2%	9.6 months	6.9 months	19.4 months[15]		

Table 2: Common Treatment-Related Adverse Events (TRAEs) of MET Inhibitors

Drug	Common TRAEs (any grade)	Grade \geq 3 TRAEs
BPI-9016M	Elevated ALT (36.8%), Elevated AST (28.9%)[3]	28.9% of patients experienced Grade \geq 3 TRAEs[3]
Capmatinib	Peripheral edema (51%), Nausea (45%)[5]	Peripheral edema (9%), Nausea (2%)[8]
Tepotinib	Edema (81%), Nausea (31%), Fatigue (30%)	Edema, fatigue, nausea, diarrhea, musculoskeletal pain, and dyspnea[11]
Savolitinib	Peripheral edema (54%), Nausea, Increased AST/ALT[14]	46% of patients reported Grade \geq 3 TRAEs[9]

Signaling Pathway and Mechanism of Action

METex14 skipping results in the loss of the juxtamembrane domain of the MET receptor, which contains a binding site for the E3 ubiquitin ligase c-Cbl.[2] This prevents the normal degradation of the MET receptor, leading to its accumulation and constitutive activation. The activated MET receptor then triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and invasion. MET tyrosine kinase inhibitors, including **BPI-9016M**, capmatinib, tepotinib, and savolitinib, act by competitively binding to the ATP-binding site in the kinase domain of the MET receptor, thereby blocking its phosphorylation and subsequent downstream signaling.



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MET Signaling Pathway in NSCLC

Experimental Protocols

BPI-9016M (NCT02929290)

This was a Phase Ib, open-label, multi-center study.[\[3\]](#)

- Patient Population: Patients with locally advanced or metastatic NSCLC with c-MET overexpression or MET exon 14 skipping mutation who had failed at least one prior systemic therapy.
- Study Design: The study consisted of two parts. Part A was a dose-escalation and expansion study in patients with c-MET overexpression. Part B was an expansion cohort for patients with MET exon 14 skipping mutations.[\[3\]](#)
- Intervention: In Part B, patients received **BPI-9016M** at a dose of 400 mg twice daily.
- Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and pharmacokinetics.
- Tumor Assessment: Tumor response was evaluated according to RECIST v1.1.

Capmatinib (GEOMETRY mono-1; NCT02414139)

This was a Phase II, multicenter, open-label, single-arm study.

- Patient Population: Adult patients with stage IIIB/IV NSCLC with a centrally confirmed METex14 mutation, who were either treatment-naïve or had received one or two prior lines of systemic therapy.[\[5\]](#)
- Study Design: Patients were enrolled into different cohorts based on prior treatment history.
- Intervention: Capmatinib was administered orally at 400 mg twice daily.[\[5\]](#)
- Primary Endpoint: Overall response rate (ORR) as assessed by a blinded independent review committee (BIRC) based on RECIST v1.1.[\[5\]](#)

- Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), and safety.[5]
- Tumor Assessment: Tumor assessments were performed every 6 weeks for the first 24 weeks and every 12 weeks thereafter.

Tepotinib (VISION; NCT02864992)

This was a Phase II, multicenter, open-label, single-arm study.[11]

- Patient Population: Patients with advanced or metastatic NSCLC harboring a METex14 skipping alteration, identified by liquid or tissue biopsy.[11] Patients were either treatment-naïve or had received prior systemic therapy.
- Study Design: The study enrolled patients into different cohorts based on the line of therapy.
- Intervention: Tepotinib was administered orally at a dose of 500 mg (450 mg active moiety) once daily.[11]
- Primary Endpoint: Objective response rate (ORR) by independent review committee (IRC) according to RECIST v1.1.
- Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.
- Tumor Assessment: Tumor response was assessed every 6 weeks.

Savolitinib (NCT02897479 & NCT04923945)

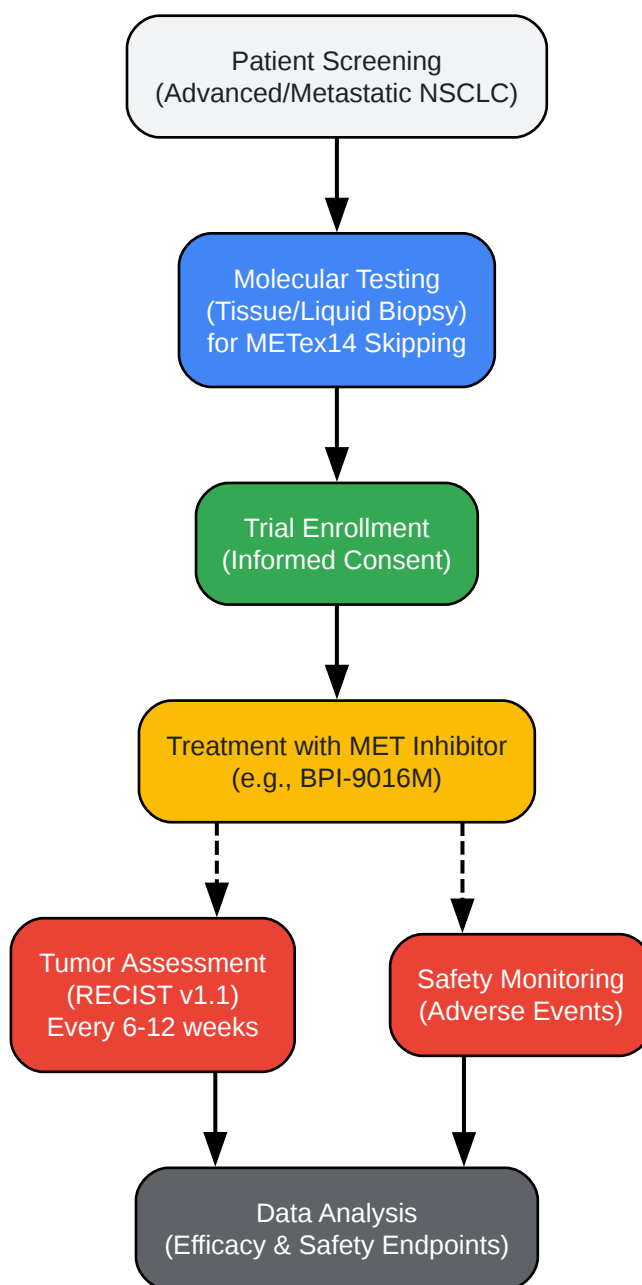
These were Phase II and Phase IIIb single-arm, open-label, multicenter studies conducted in China.[14][15]

- Patient Population: Patients with locally advanced or metastatic NSCLC with METex14 skipping alterations who were either treatment-naïve or had been previously treated.[14][15]
- Study Design: The studies enrolled patients to evaluate the efficacy and safety of savolitinib.

- Intervention: Savolitinib was administered orally once daily, with the dose adjusted based on body weight (600 mg for ≥ 50 kg and 400 mg for < 50 kg).[14]
- Primary Endpoint: Objective response rate (ORR) assessed by an independent review committee (IRC) per RECIST v1.1.[14]
- Secondary Endpoints: Overall survival (OS), progression-free survival (PFS), duration of response (DoR), and safety.[15]
- Tumor Assessment: Radiographic tumor evaluation was performed at baseline and then every 6 weeks for the first year and every 12 weeks thereafter.[14]

Experimental Workflow

The evaluation of MET inhibitors in clinical trials for METex14 skipping NSCLC generally follows a standardized workflow.



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Clinical Trial Workflow for MET Inhibitors

Conclusion

The landscape of targeted therapies for METex14 skipping NSCLC has evolved significantly with the approval of potent and selective MET inhibitors like capmatinib, tepotinib, and savolitinib. These agents have demonstrated substantial clinical benefit in this patient population. The available data for **BPI-9016M**, a dual MET/AXL inhibitor, shows a manageable

safety profile but limited efficacy in a small cohort of patients with METex14 skipping NSCLC.[3] [4] Further investigation in a larger, dedicated cohort would be necessary to fully elucidate its potential in this indication. This comparative guide provides a foundational overview to aid researchers and drug development professionals in the continued effort to improve outcomes for patients with this specific subtype of lung cancer.

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